molecular formula C26H24N4O6 B11258643 2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11258643
M. Wt: 488.5 g/mol
InChI Key: ISQNTHZWANXPJW-UHFFFAOYSA-N
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Description

2-{3-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, an oxadiazole ring, and a dihydropyridinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the benzodioxole ring through cyclization reactions, followed by the introduction of the oxadiazole ring via condensation reactions. The dihydropyridinone moiety is then synthesized through a series of cyclization and oxidation steps. The final step involves the coupling of the intermediate with 4-methoxybenzylamine under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{3-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE shares structural similarities with other compounds containing benzodioxole, oxadiazole, and dihydropyridinone moieties.
  • Benzodioxole derivatives: Compounds with similar benzodioxole rings are known for their biological activities.

    Oxadiazole derivatives: These compounds are studied for their potential as antimicrobial and anticancer agents.

    Dihydropyridinone derivatives: Known for their pharmacological properties, including cardiovascular effects.

Uniqueness

The uniqueness of 2-{3-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H24N4O6/c1-15-10-16(2)30(13-22(31)27-12-17-4-7-19(33-3)8-5-17)26(32)23(15)25-28-24(29-36-25)18-6-9-20-21(11-18)35-14-34-20/h4-11H,12-14H2,1-3H3,(H,27,31)

InChI Key

ISQNTHZWANXPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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